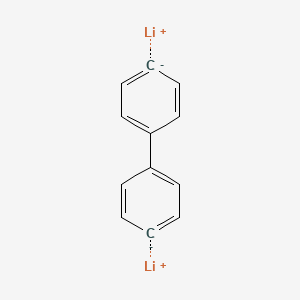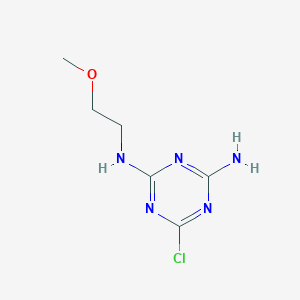
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide is a chemical compound with the molecular formula C12H15NO. It is a member of the class of 1-pyrroline nitrones, which are known for their applications in spin trapping and radical detection. This compound is often used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide typically involves the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the desired pyrroline N-oxide. The reaction conditions usually include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group to an amine group.
Substitution: The compound can undergo substitution reactions at the phenyl ring or the pyrroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines. Substitution reactions result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a spin-trapping agent to detect and study free radicals in chemical reactions.
Biology: The compound is employed in the study of oxidative stress and radical-mediated biological processes.
Medicine: It is used in research related to neurodegenerative diseases and other conditions involving oxidative damage.
Industry: The compound finds applications in the development of new materials and chemical processes that involve radical intermediates.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable adducts, which can then be detected and analyzed using techniques such as electron spin resonance (ESR) spectroscopy. This property makes it a valuable tool for studying radical-mediated processes and oxidative stress in various systems.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1-pyrroline N-oxide: A closely related compound used for similar spin-trapping applications.
N-tert-Butyl-α-phenylnitrone: Another spin-trapping agent with similar applications in radical detection.
2,2,6,6-Tetramethylpiperidine N-oxide: Used in studies of oxidative stress and radical-mediated processes.
Uniqueness
5,5-Dimethyl-4-phenyl-1-pyrrolinen-oxide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other spin-trapping agents. Its phenyl group enhances its ability to trap a wider range of radicals, making it a versatile tool in various research applications.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4,4-dimethyl-5-phenyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C12H13NO/c1-11(2)12(10(14-12)8-13-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
Clave InChI |
GBEHXEVWPZRWEC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(C(O2)C=N1)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)


![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)



![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)
